1-[Bis(aziridin-1-yl)phosphoryl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(aziridin-1-yl)phosphoryl]piperidine is a chemical compound with the molecular formula C9H18N3OP. It is known for its unique structure, which includes a piperidine ring bonded to a phosphoryl group that is further connected to two aziridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(aziridin-1-yl)phosphoryl]piperidine typically involves the reaction of piperidine with phosphoryl chloride and aziridine under controlled conditions. The process requires careful handling of reagents and precise control of reaction parameters to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[Bis(aziridin-1-yl)phosphoryl]piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
1-[Bis(aziridin-1-yl)phosphoryl]piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[Bis(aziridin-1-yl)phosphoryl]piperidine involves its interaction with molecular targets and pathways within cells. The aziridine rings are known to form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The phosphoryl group plays a crucial role in modulating the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
- Bis(aziridin-1-yl)phosphinic amide
- Bis(aziridin-1-yl)phosphine oxide
- Bis(aziridin-1-yl)phosphinic acid butyl ester
Uniqueness: 1-[Bis(aziridin-1-yl)phosphoryl]piperidine stands out due to its unique combination of a piperidine ring and aziridine-phosphoryl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
64457-66-5 |
---|---|
Molekularformel |
C9H18N3OP |
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
1-[bis(aziridin-1-yl)phosphoryl]piperidine |
InChI |
InChI=1S/C9H18N3OP/c13-14(11-6-7-11,12-8-9-12)10-4-2-1-3-5-10/h1-9H2 |
InChI-Schlüssel |
HIPHUMAUBJLFBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)P(=O)(N2CC2)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.